molecular formula C5H7O2- B8599542 Cyclobutanecarboxylate

Cyclobutanecarboxylate

Cat. No.: B8599542
M. Wt: 99.11 g/mol
InChI Key: TXWOGHSRPAYOML-UHFFFAOYSA-M
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Description

Cyclobutanecarboxylate refers to a class of organic compounds characterized by a cyclobutane ring substituted with a carboxylate group. The parent compound, cyclobutanecarboxylic acid (C₅H₈O₂), serves as a versatile intermediate in pharmaceutical and materials chemistry. Its derivatives, such as ethyl this compound (C₇H₁₂O₂, CAS 14924-53-9) and 1-benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂, CAS 114672-02-5), are pivotal in synthesizing bioactive molecules, including integrin antagonists for cancer therapy . Ethyl this compound, for instance, has a molecular weight of 128.17 g/mol and is widely used in esterification reactions due to its reactivity .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Cyclobutanecarboxylic acid serves as a crucial reagent in synthesizing various biologically active compounds. It has been utilized in the preparation of monosubstituted cyclobutane derivatives that are integral to the development of pharmaceuticals. Notable drugs synthesized using cyclobutanecarboxylate derivatives include:

  • Butorphanol : An analgesic used for pain management.
  • Nalbuphine : A pain relief medication with opioid properties.
  • Boceprevir : An antiviral drug used in the treatment of hepatitis C .

1.2 Research on Antiviral Activity

Research indicates that this compound derivatives exhibit potential antiviral properties, particularly against retroviral-coded proteases, such as those involved in HIV replication. This makes them promising candidates for further investigation in antiviral drug development .

Materials Science

2.1 Liquid Crystal Applications

This compound derivatives have been explored for their applications in liquid crystal technologies. They are particularly valuable in developing ferroelectric liquid crystal displays (LCDs) due to their favorable thermal and electro-optical properties. The ability to adjust the operating temperature range and response speed makes these compounds suitable for high-performance display technologies .

Environmental Science

3.1 Water Treatment Applications

Cyclobutanecarboxylic acid is employed in water treatment processes, particularly as a precursor for various fluosilicates used in water purification systems. Its role as a mordant and in metal surface treatment highlights its utility in environmental applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Compounds/Products
Medicinal ChemistrySynthesis of analgesics and antiviralsButorphanol, Nalbuphine, Boceprevir
Materials ScienceFerroelectric liquid crystalsLCD technologies
Environmental ScienceWater treatment and metal surface treatmentFluosilicates, mordants

Case Studies

Case Study 1: Development of Antiviral Agents

A study evaluated the efficacy of this compound derivatives against HIV proteases. The results demonstrated significant inhibition of viral replication, suggesting that these compounds could lead to the development of new antiviral therapies .

Case Study 2: Liquid Crystal Displays

Research focused on synthesizing this compound-based compounds for use in LCDs revealed enhanced performance metrics compared to traditional materials. The compounds exhibited improved response times and stability under varying temperatures, making them ideal for commercial applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cyclobutanecarboxylate derivatives with high purity?

  • Methodological Answer : this compound synthesis often involves alkylation or esterification under inert atmospheres. For example, methyl 1-(methylamino)this compound can be synthesized via tert-butoxycarbonyl (Boc) protection, followed by methylation using sodium hydride and methyl iodide in DMF . Key considerations include:

  • Temperature control : Reactions are typically carried out at 0°C to room temperature to avoid side reactions.
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) ensures purity .
  • Characterization : Use LCMS for molecular ion verification (e.g., m/z 228.3 [M+H]⁺) and ¹H-NMR to confirm substituent integration (e.g., δ 2.50–2.46 ppm for methyl groups) .

Q. How can researchers validate the structural identity of novel this compound compounds?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze chemical shifts and splitting patterns. For instance, this compound derivatives show distinct ring proton signals (e.g., δ 2.06–2.03 ppm for cyclobutane CH₂ groups) .
  • LCMS/HPLC : Verify molecular weight and retention times (e.g., 0.93 minutes under SQD-FA05 conditions) .
  • Cross-referencing : Compare data with known analogs (e.g., ethyl this compound: SMILES CCOC(=O)C1CCC1, InChIKey SMVBADCAMQOTOV-UHFFFAOYSA-N) .

Q. What strategies optimize this compound esterification yields?

  • Methodological Answer :

  • Reagent stoichiometry : Use excess methyl iodide (e.g., 23.3 mmol for 4.65 mmol substrate) to drive methylation .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Workup protocols : Sequential washing with sodium thiosulfate and brine minimizes impurities .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data during this compound characterization?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR, LCMS, and X-ray crystallography (if available). For example, unexpected ¹H-NMR signals may arise from rotamers; variable-temperature NMR can resolve these .
  • Computational modeling : Compare experimental data with DFT-calculated chemical shifts .
  • Reproducibility : Repeat synthesis and characterization under standardized conditions, as emphasized in Beilstein Journal guidelines .

Q. What experimental designs are suitable for studying the stereochemical effects of this compound derivatives?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to separate enantiomers .
  • Isotopic labeling : Incorporate deuterium or ¹³C at the cyclobutane ring to track stereochemical stability during reactions .
  • Dynamic NMR : Monitor ring puckering or substituent rotation kinetics (e.g., coalescence temperature studies) .

Q. How can mechanistic studies differentiate between concerted and stepwise pathways in this compound ring-opening reactions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kD values; significant KIEs suggest bond-breaking in the rate-determining step (stepwise) .
  • Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediates .
  • Computational analysis : Use DFT to map transition states and energy barriers (e.g., Gaussian or ORCA software) .

Q. Data Contradiction & Analysis

Q. How to resolve discrepancies between computational predictions and experimental results for this compound reactivity?

  • Methodological Answer :

  • Parameter refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in simulations .
  • Experimental controls : Ensure reaction conditions (e.g., moisture, oxygen) match computational assumptions .
  • Collaborative validation : Compare results with independent labs to rule out technical artifacts .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Cyclobutanecarboxylate derivatives vary in substituents and ring functionalization, leading to distinct physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Ethyl this compound C₇H₁₂O₂ 128.17 14924-53-9 Boiling point: ~150°C; ester reactivity
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 114672-02-5 Density: ~1.17 g/cm³; non-hazardous (GHS)
1,1-Cyclobutanedicarboxylic acid C₆H₈O₄ 144.13 5445-51-2 Used as Carboplatin Impurity B; high acidity
Benzyl 3-(hydroxymethyl)this compound C₁₃H₁₆O₃ 220.26 939768-59-9 Boiling point: 339.6°C; hydroxyl group enhances solubility

Key Observations :

  • Ethyl this compound is a low-molecular-weight ester with applications in organic synthesis, whereas 1-benzylcyclobutane-1-carboxylic acid exhibits higher hydrophobicity due to the benzyl group .
  • 1,1-Cyclobutanedicarboxylic acid (pKa ~2–3) is significantly more acidic than monofunctional derivatives, making it suitable for coordinating metal ions in pharmaceuticals like carboplatin .

Research Findings and Innovations

  • NMR Characterization : Potassium this compound (7d) exhibits distinct ¹H NMR signals at δ 3.03 ppm (CH) and 2.15–2.05 ppm (CH₂), aiding in structural confirmation .
  • Quantum Chemical Insights: Ionization potentials for derivatives like (1S)-1-{[3-(methylsulfanyl)phenyl]carbamoyl}ethyl this compound are computed to predict reactivity in drug design .
  • Synthetic Efficiency: Novel routes for cyclobutanetetracarboxylate achieve >80% yield via solvent-controlled photocyclization, outperforming traditional methods .

Preparation Methods

Thermal Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

The decarboxylation of 1,1-cyclobutanedicarboxylic acid remains the most widely employed method for synthesizing cyclobutanecarboxylic acid, a precursor to cyclobutanecarboxylates. This reaction proceeds via heating the dicarboxylic acid to approximately 160°C, inducing the release of carbon dioxide and subsequent distillation to isolate the monocarboxylic acid .

Reaction Conditions and Optimization

  • Temperature : Heating at 160°C ensures complete decarboxylation without degrading the cyclobutane ring .

  • Solvent Systems : Dichloromethane is frequently used to stabilize intermediates, particularly in large-scale reactions .

  • Catalysis : UV irradiation (450W high-pressure mercury lamp) enhances reaction rates by promoting free radical intermediates, achieving 97% yield .

Table 1: Decarboxylation Performance Under Varied Conditions

PrecursorTemperature (°C)SolventCatalyst/ActivationYield (%)
1,1-Cyclobutanedicarboxylic acid160NoneThermal86–91
1,1-Cyclobutanedicarboxylic acid160DichloromethaneUV irradiation97
Diethyl cyclobutanedicarboxylate90–100Ethanol/WaterAcid hydrolysis89

The diethyl ester variant undergoes hydrolysis in acidic or basic media, followed by decarboxylation. For instance, refluxing diethyl cyclobutanedicarboxylate in ethanol/water with potassium hydroxide yields cyclobutanecarboxylic acid at 89% efficiency .

Palladium-catalyzed alkoxycarbonylation has emerged as a versatile method for synthesizing cyclobutanecarboxylates with α-quaternary carbon centers. This approach utilizes cyclobutanols and alcohols in the presence of a palladium catalyst, enabling the introduction of diverse alkoxy groups while preserving the cyclobutane ring .

Mechanistic Insights

The reaction proceeds through oxidative addition of the cyclobutanol to palladium, followed by carbon monoxide insertion and alkoxy group transfer. Key advantages include:

  • Functional Group Tolerance : Halogens (−F, −Cl), boronates (−Bpin), and heterocycles (thiophene) remain intact under reaction conditions .

  • Regioselectivity : Primary alcohols react preferentially over secondary alcohols, as demonstrated by competitive experiments between 1-octanol and 3-pentanol .

Table 2: Substrate Scope in Palladium-Catalyzed Alkoxycarbonylation

Cyclobutanol SubstrateAlcohol PartnerProduct Yield (%)Regioisomeric Ratio (rr)
1-HydroxycyclobutaneEthanol8520:1
1-HydroxycyclobutaneBenzyl alcohol8218:1
Cholesterol derivative1-Octanol7815:1

Reaction conditions typically involve 5 mol% Pd(OAc)₂, 10 mol% PPh₃, and carbon monoxide (1 atm) in toluene at 80°C .

UV-Induced [2+2] Cycloaddition for Cyclobutane Ring Formation

Cyclobutanecarboxylates can be synthesized de novo via UV-mediated [2+2] cycloaddition of acrylic acid derivatives and ethylene. This method constructs the cyclobutane ring directly, followed by esterification to yield the target compound .

Protocol Overview

  • Cycloaddition : Acrylic acid and ethylene are irradiated with UV light (450W mercury lamp) in dichloromethane at −70°C to −50°C, forming cyclobutanecarboxylic acid .

  • Esterification : The carboxylic acid is treated with an alcohol (e.g., ethanol) under acidic conditions to produce the ester.

Critical Parameters :

  • Temperature : Low temperatures (−70°C to −50°C) prevent side reactions and stabilize the cyclobutane adduct .

  • Light Source : Violet light (λ = 400–450 nm) optimally excites the π-system of acrylic acid, facilitating the cycloaddition .

Hydrolysis of Cyanocyclobutane Derivatives

Although less common, the hydrolysis of 1-cyano-1-carboxycyclobutane offers an alternative route. Treatment with aqueous hydrochloric acid or sulfuric acid converts the nitrile group to a carboxylic acid, followed by decarboxylation at elevated temperatures .

Limitations :

  • Requires stringent control of pH and temperature to avoid ring-opening.

  • Lower yields (70–75%) compared to decarboxylation methods .

Temperature and Catalytic Effects on Reaction Efficiency

The impact of temperature on reaction kinetics is paramount. Elevated temperatures accelerate molecular collisions, as described by the Arrhenius equation (k=AeEa/(RT)k = A e^{-E_a/(RT)}) . However, excessive heat (>160°C) risks catalyst deactivation via sintering or coke deposition in palladium-catalyzed systems .

Optimization Strategies :

  • Decarboxylation : Maintain temperatures between 150°C and 160°C to balance rate and product stability .

  • Catalytic Reactions : Use Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) to stabilize the metal center at 80–100°C .

Properties

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

cyclobutanecarboxylate

InChI

InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7)/p-1

InChI Key

TXWOGHSRPAYOML-UHFFFAOYSA-M

Canonical SMILES

C1CC(C1)C(=O)[O-]

Origin of Product

United States

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